

Topic: Commercial Suppliers and Quality Control of High-Purity Phenyl Acridine-9-Carboxylate

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Compound of Interest

Compound Name: Phenyl acridine-9-carboxylate

Cat. No.: B017463

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This guide provides a comprehensive overview of **phenyl acridine-9-carboxylate**, a key chemical intermediate. We will explore its applications, detail commercial sourcing strategies, and provide expert protocols for quality verification. As a Senior Application Scientist, my goal is to bridge the gap between procurement and application, ensuring that the material you source meets the rigorous demands of your research.

Introduction: The Strategic Importance of Phenyl Acridine-9-Carboxylate

Phenyl acridine-9-carboxylate is a pivotal molecule belonging to the acridine class of compounds. Acridines are heterocyclic structures known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.^[1] This is largely attributed to their planar structure, which allows them to intercalate with DNA.^[2]

While the broader acridine family is a focus of drug discovery, **phenyl acridine-9-carboxylate** holds specific and critical value as a direct precursor to chemiluminescent 9-(phenoxy carbonyl)-10-methylacridinium salts.^[3] These acridinium esters are workhorses in modern high-throughput diagnostic assays, such as immunoassays, where their ability to generate light upon a chemical trigger enables the detection of minute quantities of biological analytes.

The dual relevance of this compound—as a building block for novel therapeutic agents and as a critical reagent for diagnostic tools—underscores the necessity of sourcing it at verifiably high purity. Impurities can drastically alter biological activity in drug screening or compromise the sensitivity and reliability of diagnostic tests. This guide is designed to empower researchers to navigate the commercial landscape, vet suppliers, and independently validate the quality of this essential reagent.

Chapter 1: Core Chemical and Physical Properties

Understanding the fundamental properties of **phenyl acridine-9-carboxylate** is the first step in its effective use. The compound is a solid at room temperature and requires careful storage to ensure its long-term stability.^{[4][5]}

Property	Value	Source(s)
CAS Number	109392-90-7	^{[4][6][7]}
Molecular Formula	C ₂₀ H ₁₃ NO ₂	^[8]
Molecular Weight	299.32 g/mol	^{[7][9][10]}
Appearance	Pale-yellow to yellow solid/crystals	^{[3][9]}
Melting Point	188-192 °C	^[10]
Common Synonyms	Phenyl 9-acridinecarboxylate; 9-Acridinecarboxylic acid phenyl ester	^{[7][10][11]}
Storage	Sealed in a dry environment, protected from light, at room temperature.	^{[4][5]}

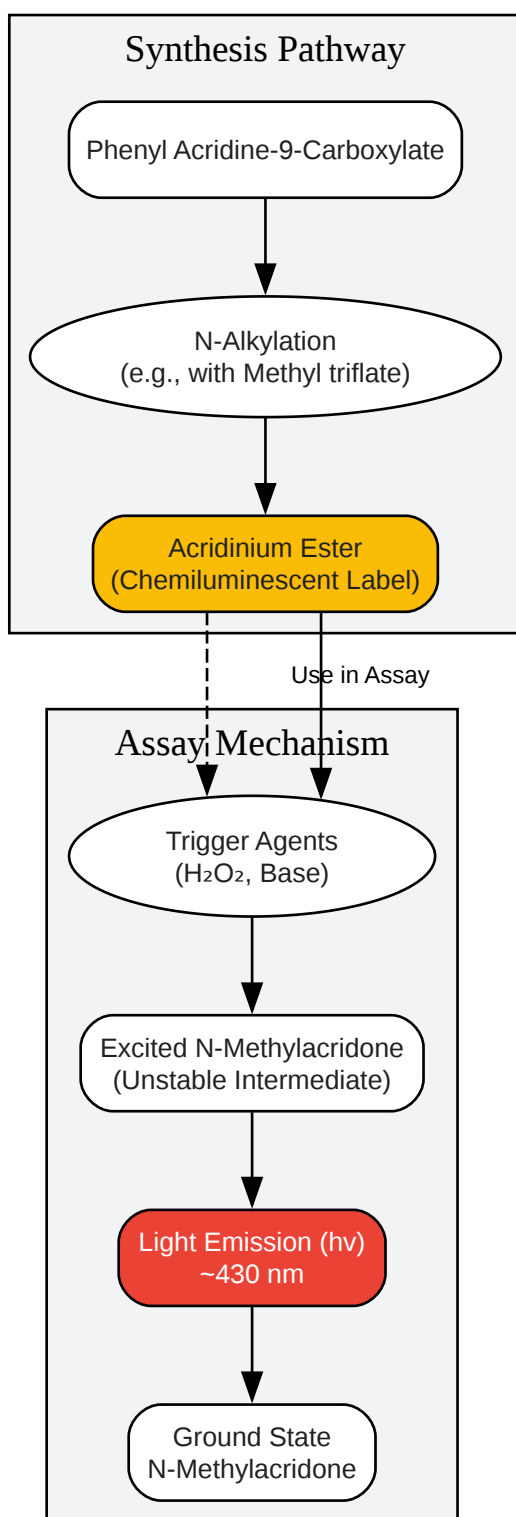
The structural integrity of the molecule is paramount. The acridine core is largely planar, a key feature for both DNA intercalation and the electronic transitions involved in chemiluminescence.^[3]

Chapter 2: Key Applications and Underlying Mechanisms

The utility of **phenyl acridine-9-carboxylate** stems from two primary domains: its central role in chemiluminescence and its potential as a scaffold in medicinal chemistry.

Precursor for Chemiluminescent Acridinium Esters

The most prominent application is its use in synthesizing acridinium esters for diagnostic assays. The process involves N-alkylation of the acridine nitrogen, followed by reaction with a trigger, such as hydrogen peroxide under basic conditions, to produce a flash of light. The purity of the initial **phenyl acridine-9-carboxylate** is directly proportional to the signal-to-noise ratio in the final assay.



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Caption: Workflow from **Phenyl Acridine-9-Carboxylate** to Light Emission.

Scaffold in Drug Discovery

The acridine nucleus is a "privileged structure" in medicinal chemistry, known to bind to various biological targets. Derivatives of acridine have been investigated for a range of therapeutic applications.^[1] For instance, the related compound 9-phenylacridine has demonstrated antitumor activity by inducing apoptosis in cancer cell lines.^[12] Researchers often purchase **phenyl acridine-9-carboxylate** as a versatile starting material to synthesize novel derivatives for screening, where the ester group can be modified to tune the molecule's properties.

Chapter 3: Sourcing High-Purity Phenyl Acridine-9-Carboxylate

Securing a reliable supply of high-purity starting material is a critical, and often challenging, step in research and development. Most commercial suppliers offer this compound at a purity of 95% or greater, which may be suitable for some applications but insufficient for others that demand higher stringency.^{[4][5][7]}

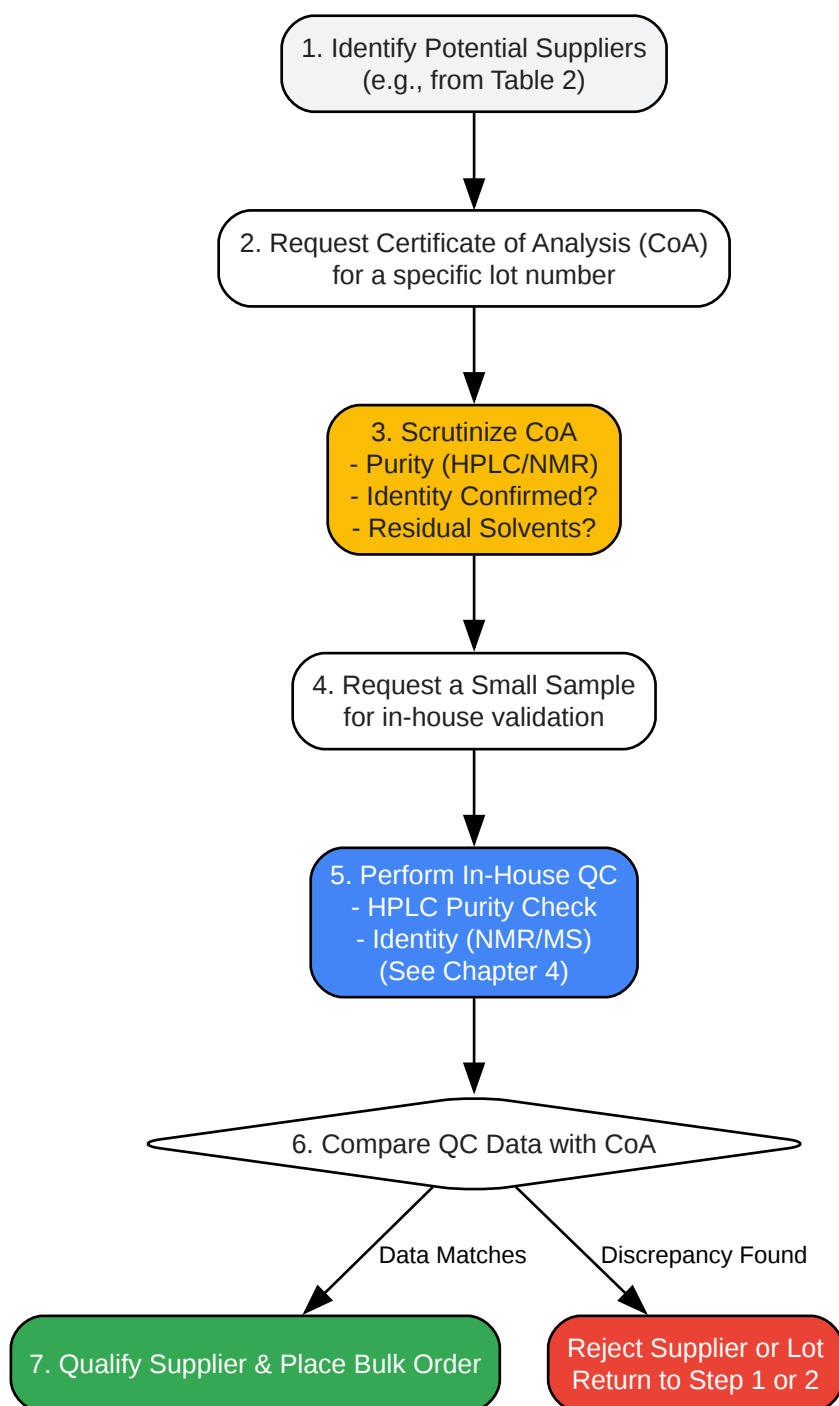
Overview of Commercial Suppliers

The following table summarizes several known suppliers. Note that availability and purity grades can change, and this list is not exhaustive. It serves as a starting point for your own evaluation.

Supplier / Platform	Purity Offered	CAS Number	Notes
Sigma-Aldrich	95%	109392-90-7	Distributor for partners like Ambeed, Inc.[4][9]
Nanochemazone	95%	109392-90-7	Mentions availability of multiple grades and custom packaging.[5]
Key Organics	Not specified	109392-90-7	Chemical supplier focused on screening compounds and intermediates.[6]
ChemScene	≥95%	109392-90-7	For research and further manufacturing use.[7]
ChemicalBook	Varies	109392-90-7	A directory listing multiple international suppliers.[10][11]
Chemspace	Not specified	109392-90-7	A marketplace for chemical building blocks.[13]

A Self-Validating Protocol for Supplier Selection

Trust in a supplier is built on verification. Simply relying on the label is insufficient for rigorous scientific work. The following workflow provides a systematic approach to vetting and selecting a supplier.



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Caption: A logical workflow for qualifying a chemical supplier.

Chapter 4: Essential Quality Control & In-House Verification

Independent verification is the cornerstone of scientific integrity. A supplier's Certificate of Analysis (CoA) is a claim; your in-house analysis is the proof. For a molecule like **phenyl acridine-9-carboxylate**, the primary concerns are purity (the percentage of the desired compound) and identity (confirmation that it is the correct molecule).

Experimental Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile small molecules. The goal is to separate the main compound from any impurities, with purity calculated from the relative peak areas.

Objective: To determine the purity of a sample of **phenyl acridine-9-carboxylate** using a generic reverse-phase HPLC method.

Materials:

- **Phenyl acridine-9-carboxylate** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (optional, for peak shaping)
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

Methodology:

- **Sample Preparation:** Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
- **Mobile Phase Preparation:**
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid

- HPLC Conditions:
 - Column: C18 reverse-phase
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detector Wavelength: 254 nm (Acridine systems have strong absorbance here)
 - Gradient:
 - 0-2 min: 50% B
 - 2-15 min: Ramp from 50% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 50% B (re-equilibration)
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the area percentage of the main peak relative to the total area of all peaks. This provides an estimate of purity.
 - $\text{Purity \%} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$

Self-Validation: The protocol's trustworthiness comes from a stable baseline, sharp peak shape for the main component, and good separation from any impurity peaks. Consistent retention times across multiple injections confirm system stability.

Experimental Protocol: Identity Confirmation via NMR

While HPLC confirms purity, it does not confirm identity. Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information on the chemical structure, acting as a molecular "fingerprint."

Objective: To confirm the identity of the supplied material by comparing its ^1H NMR spectrum to the expected structure.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the **phenyl acridine-9-carboxylate** sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Data Acquisition: Acquire a ^1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- Spectral Analysis:
 - Expected Signals: The spectrum should show a complex series of signals in the aromatic region (~7.0-9.0 ppm).
 - Key Features: Look for the distinct downfield protons on the acridine ring system and the protons of the phenyl ester group. The integration of these signals should correspond to the 13 protons in the molecule. While a full assignment is complex, the presence of only aromatic signals in the correct chemical shift range and with the correct total integration provides strong evidence of identity. The absence of significant signals in the aliphatic region (0-4 ppm) indicates a lack of solvent or alkyl impurities.

Conclusion

Phenyl acridine-9-carboxylate is more than just a chemical; it is an enabling tool for innovation in both diagnostics and therapeutics. Its procurement, therefore, demands a level of scientific rigor commensurate with its application. By moving beyond simple purchasing and embracing a workflow of diligent supplier vetting and independent quality verification, researchers can ensure the integrity of their materials. This foundation of quality is essential for generating reproducible, reliable, and groundbreaking scientific results.

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